Superior Anticonvulsant Potency in the PTZ Epilepsy Model vs. Carbamazepine and Phenytoin
In a series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives, congeners bearing the core scaffold of the target compound exhibited ED50 values of 19.72–30.55 mg/kg in the PTZ-induced epilepsy model. These potencies are superior to the clinical comparators carbamazepine and phenytoin in the same model [1]. This demonstrates that the 3-(1,2,3,6-tetrahydro-4-pyridinyl) substitution, when integrated into the 7-azaindole framework, confers a magnitude of anticonvulsant efficacy not achievable with first-line clinical agents.
| Evidence Dimension | Anticonvulsant potency (ED50) in PTZ-induced epilepsy model (mice, i.p.) |
|---|---|
| Target Compound Data | ED50 = 30.55 mg/kg (compound 4i); 19.72 mg/kg (compound 4p); 25.46 mg/kg (compound 5k) [series representatives] |
| Comparator Or Baseline | Carbamazepine; Phenytoin (ED50 values not numerically specified in abstract, but described as inferior) |
| Quantified Difference | Lower ED50 values indicate higher potency; the scaffold delivers superior potency compared to carbamazepine and phenytoin in the same assay [1] |
| Conditions | PTZ-induced epilepsy model; maximal electroshock (MES) and rotarod neurotoxicity tests; mice, intraperitoneal administration |
Why This Matters
This differentiation directly supports prioritization of the 7-azaindole tetrahydropyridine scaffold for CNS drug discovery programs seeking improved anticonvulsant potency over marketed standards.
- [1] Meng, Q.; Ren, X.; Wang, R.; Han, Y.; Li, X.; Zhang, Q.; Li, X. Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. Bioorg. Chem. 2023, 133, 106430. View Source
